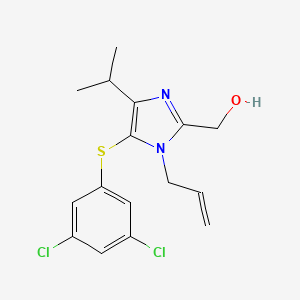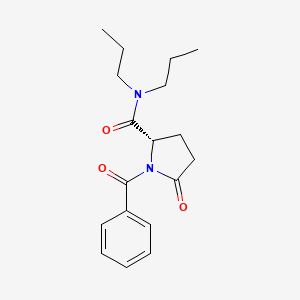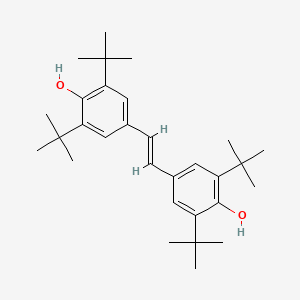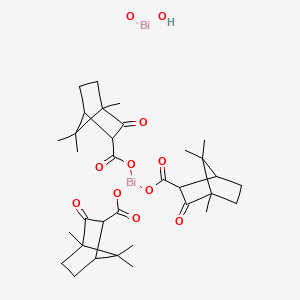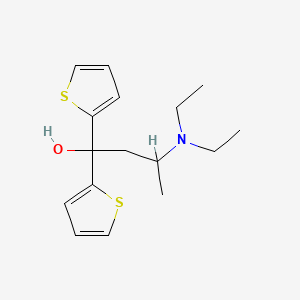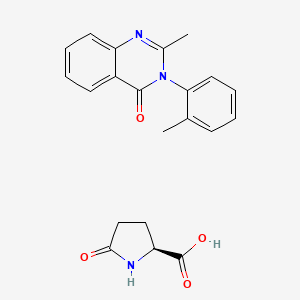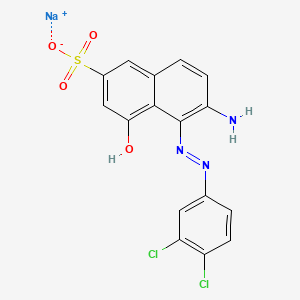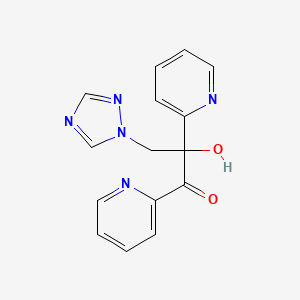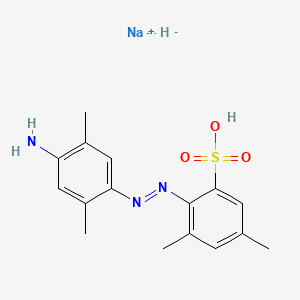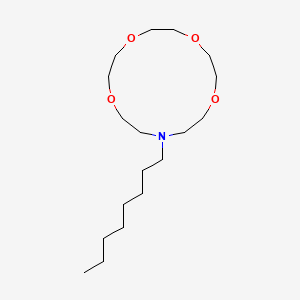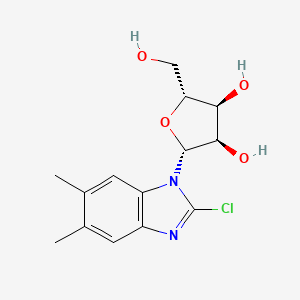
2-Chloro-5,6-dimethyl-1-beta-D-ribofuranosylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a tubulin inhibitor that binds to tubulin in the region that overlaps with the colchicine site, inhibiting tubulin polymerization . This compound has shown promising results in various scientific research fields, particularly in cancer research.
Vorbereitungsmethoden
The synthesis of NSC 122332 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NSC 122332 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for research and industrial applications.
Analyse Chemischer Reaktionen
NSC 122332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halides or amines. These reactions can lead to the formation of a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
NSC 122332 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 122332 is used as a model compound for studying the mechanisms of tubulin inhibition and polymerization. It is also used in the development of new synthetic methods and reaction conditions.
Biology: In biological research, NSC 122332 is used to study the effects of tubulin inhibition on cell division and proliferation. It is particularly useful in cancer research, where it is used to investigate the mechanisms of action of tubulin inhibitors and their potential as anticancer agents.
Medicine: In medical research, NSC 122332 is being explored as a potential therapeutic agent for the treatment of cancer. Its ability to inhibit tubulin polymerization makes it a promising candidate for the development of new anticancer drugs.
Industry: In the industrial sector, NSC 122332 is used in the development of new materials and chemical processes. Its unique properties make it a valuable compound for various industrial applications.
Wirkmechanismus
The mechanism of action of NSC 122332 involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, NSC 122332 inhibits the polymerization of tubulin into microtubules, which are critical for cell division and proliferation . This inhibition leads to the disruption of the mitotic spindle, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets of NSC 122332 include the colchicine binding site on tubulin, which is responsible for its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
NSC 122332 is unique in its ability to bind to the colchicine site on tubulin and inhibit its polymerization. Similar compounds include:
Colchicine: A well-known tubulin inhibitor that binds to the same site as NSC 122332 and inhibits tubulin polymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also inhibits its polymerization.
Paclitaxel: A tubulin stabilizer that binds to a different site on tubulin and promotes its polymerization, leading to the stabilization of microtubules.
NSC 122332 stands out due to its unique binding site and mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
22423-14-9 |
|---|---|
Molekularformel |
C14H17ClN2O4 |
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(2-chloro-5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17ClN2O4/c1-6-3-8-9(4-7(6)2)17(14(15)16-8)13-12(20)11(19)10(5-18)21-13/h3-4,10-13,18-20H,5H2,1-2H3/t10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
PBPXFLSTTJFFOD-FDYHWXHSSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


